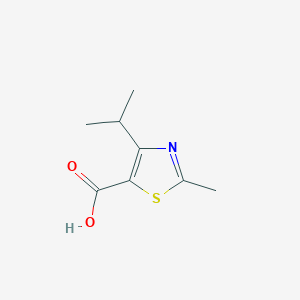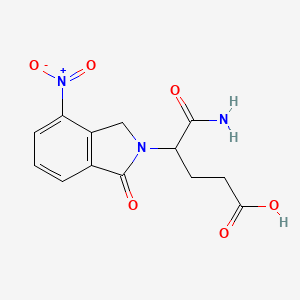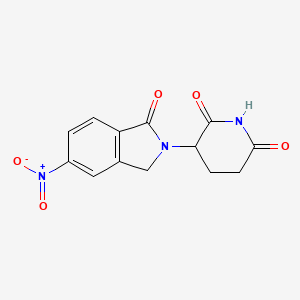
Fmoc-D-bishomopropargylglycine
Overview
Description
Fmoc-D-bishomopropargylglycine: is a derivative of glycine, an amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis. This compound is particularly useful for introducing an alkyne side chain into peptides, which can be further utilized in various chemical reactions, such as Glaser coupling.
Mechanism of Action
Target of Action
Fmoc-D-bishomopropargylglycine is primarily used as a building block in the synthesis of peptides . Its primary targets are the amino groups in peptide chains .
Mode of Action
The compound acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protects the amine from unwanted reactions during the synthesis process.
Biochemical Pathways
This compound is involved in the solid-phase peptide synthesis (SPPS) pathway . It allows for the introduction of an amino acid bearing an alkyne side chain, which is useful for the synthesis of cyclic peptides by an alkyne-alkyne Glaser coupling .
Result of Action
The result of this compound’s action is the successful synthesis of cyclic peptides with an alkyne side chain . These peptides can have various applications, including therapeutic and research purposes.
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability . For instance, the alkyne-alkyne Glaser coupling involves heating to 60 °C using microwaves .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of cyclic peptides
Cellular Effects
As a synthetic compound used in peptide synthesis, its primary role is in the production of cyclic peptides
Molecular Mechanism
The molecular mechanism of Fmoc-D-bishomopropargylglycine is related to its role in peptide synthesis. This enables the synthesis of cyclic peptides through an alkyne-alkyne Glaser coupling
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-bishomopropargylglycine typically involves the protection of the amino group of glycine with the Fmoc group. This is achieved by reacting glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The resulting Fmoc-protected glycine is then subjected to further reactions to introduce the alkyne side chain.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-bishomopropargylglycine undergoes various chemical reactions, including:
Oxidation: The alkyne side chain can be oxidized to form different functional groups.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The alkyne can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Copper(I) iodide and palladium(II) acetate are often used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Chemistry: Fmoc-D-bishomopropargylglycine is widely used in the synthesis of cyclic peptides through Glaser coupling. This reaction involves the coupling of two alkyne groups to form a carbon-carbon bond, resulting in the formation of cyclic structures.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The alkyne side chain can be used for click chemistry, allowing for the attachment of various probes and labels.
Medicine: The compound is used in the development of peptide-based drugs
Industry: In the industrial sector, this compound is used in the production of high-value peptides and proteins. The compound’s versatility in chemical reactions makes it a valuable tool in peptide synthesis.
Comparison with Similar Compounds
- Fmoc-L-propargylglycine
- Fmoc-azidolysine
- Fmoc-propargyl-Gly-OH
- Fmoc-(S)-propargyl-Ala-OH
Comparison: Fmoc-D-bishomopropargylglycine is unique due to its D-configuration and the presence of an extended alkyne side chain. This makes it particularly useful for the synthesis of cyclic peptides and for applications requiring click chemistry. In contrast, similar compounds like Fmoc-L-propargylglycine and Fmoc-azidolysine have different side chains and configurations, which may affect their reactivity and applications.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h1,5-12,19-20H,3-4,13-14H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCKIQCRKHNUOY-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3089744.png)




![(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid](/img/structure/B3089773.png)



